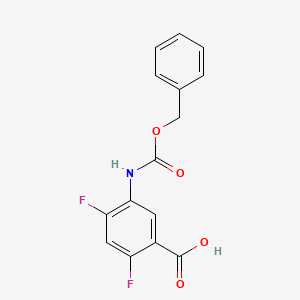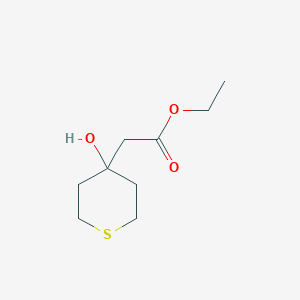
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-oxotetrahydro-2h-thiopyran-4-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)ethanol.
Substitution: Formation of ethyl 2-(4-halotetrahydro-2h-thiopyran-4-yl)acetate.
Scientific Research Applications
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active thiopyran derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Ethyl 2-(4-hydroxy-2H-pyran-4-yl)acetate: Contains an oxygen atom instead of sulfur, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H16O3S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxythian-4-yl)acetate |
InChI |
InChI=1S/C9H16O3S/c1-2-12-8(10)7-9(11)3-5-13-6-4-9/h11H,2-7H2,1H3 |
InChI Key |
ZMKQJHJVKDUNGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCSCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



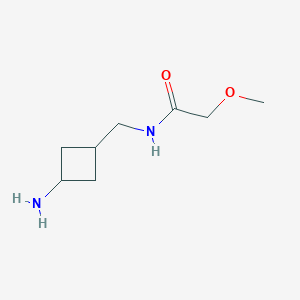
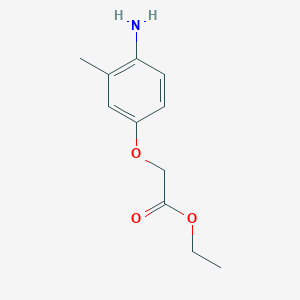
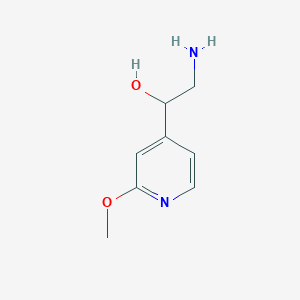
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)
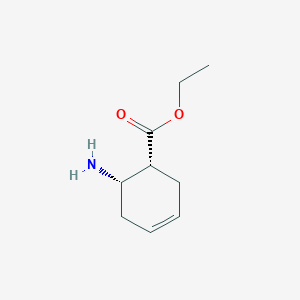
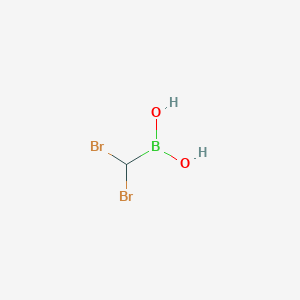
![2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13568693.png)
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
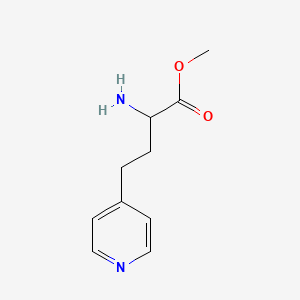
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)

